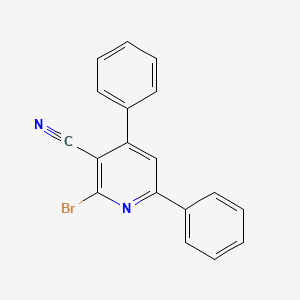

2-Bromo-4,6-diphenylnicotinonitrile

Description

BenchChem offers high-quality 2-Bromo-4,6-diphenylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-diphenylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-diphenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQOWNRJNSJRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355949 | |

| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82127-26-2 | |

| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Bromo-4,6-diphenylnicotinonitrile: A Strategic Application of the Sandmeyer Reaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 2-Bromo-4,6-diphenylnicotinonitrile from its precursor, 2-amino-4,6-diphenylnicotinonitrile. This transformation is a critical step for chemists aiming to functionalize the pyridine core, a privileged scaffold in medicinal chemistry. The conversion of the highly unreactive amino group into an excellent leaving group via diazotization, followed by a copper-catalyzed bromide substitution, opens a gateway to a wide array of molecular architectures.

The target molecule, 2-Bromo-4,6-diphenylnicotinonitrile, serves as a versatile pharmaceutical intermediate.[1] The bromo-substituent is primed for a variety of cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the strategic introduction of diverse functional groups.[1] This capability is paramount in drug discovery programs for optimizing lead compounds by enhancing target binding, improving pharmacokinetic profiles, or reducing toxicity.

The starting material, 2-amino-4,6-diphenylnicotinonitrile, is itself a compound of significant interest, with studies reporting its potential as a fluorescent sensor and anticancer agent.[2][3] Its synthesis is efficiently achieved through a multi-component reaction, providing a readily accessible platform for further chemical exploration.[4][5] This guide will focus on the subsequent, crucial transformation to the bromo-derivative, a key step in unlocking the full synthetic potential of this molecular framework.

Core Reaction Mechanism: The Sandmeyer Transformation

The conversion of a primary aromatic amine to an aryl halide is classically achieved via the Sandmeyer reaction.[6][7] This process is not a direct substitution but a two-stage transformation that leverages the unique reactivity of diazonium salts.

-

Diazotization: The first stage involves the reaction of the primary aromatic amine with nitrous acid (HNO₂) to form an arenediazonium salt.[8] Because nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrobromic acid (HBr), at low temperatures (0–5 °C).[9][10] The low temperature is critical to prevent the highly reactive diazonium salt from decomposing, primarily through reaction with water to form an undesired phenol byproduct.[9] The electrophilic species in this reaction is the nitrosonium ion (NO⁺), which attacks the nucleophilic amine.[8]

-

Copper-Catalyzed Bromination: In the second stage, the diazonium salt is treated with a copper(I) salt, in this case, copper(I) bromide (CuBr).[11] The copper(I) species catalyzes the decomposition of the diazonium salt through a single-electron transfer (SET) mechanism, generating an aryl radical and liberating nitrogen gas (N₂).[6] The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final 2-Bromo-4,6-diphenylnicotinonitrile product and regenerating the copper(I) catalyst.[6]

Detailed Experimental Protocol

This protocol provides a self-validating methodology for the synthesis. Each step includes causality-driven explanations for the chosen conditions and reagents.

Materials and Reagents

| Reagent | CAS Number | Molar Mass ( g/mol ) | Key Properties |

| 2-amino-4,6-diphenylnicotinonitrile | 55314-23-3 | 297.35 | Starting material |

| Hydrobromic Acid (48% aq.) | 10035-10-6 | 80.91 | Strong acid, bromide source |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Nitrous acid precursor, oxidizer |

| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 | Catalyst for substitution |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Extraction solvent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Neutralizing agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Drying agent |

| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | Stationary phase |

| Hexane | 110-54-3 | 86.18 | Eluent for chromatography |

| Ethyl Acetate | 141-78-6 | 88.11 | Eluent for chromatography |

Step-by-Step Synthesis Workflow

Part 1: Diazotization of the Amine

-

Amine Suspension: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 2-amino-4,6-diphenylnicotinonitrile (e.g., 5.95 g, 0.02 mol) in 48% hydrobromic acid (30 mL).

-

Rationale: The amine is protonated by the strong acid to form its hydrochloride salt, which improves its solubility and prepares it for reaction. A suspension is common for poorly soluble amines.[10]

-

-

Cooling: Place the flask in an ice-salt bath and cool the vigorously stirred suspension to an internal temperature of 0–5 °C.

-

Rationale: This temperature is critical. Diazonium salts are unstable and can explosively decompose at higher temperatures or react with water to form phenols.[9]

-

-

Nitrite Addition: Dissolve sodium nitrite (e.g., 1.52 g, 0.022 mol, 1.1 equivalents) in 10 mL of cold water. Add this solution dropwise to the amine suspension via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C throughout the addition.

-

Rationale: Slow, dropwise addition prevents localized heating from the exothermic reaction and ensures a controlled formation of nitrous acid.[10] A slight excess of sodium nitrite ensures the complete conversion of the amine.

-

-

Completion Check: After the addition is complete, stir the mixture for an additional 20 minutes in the ice bath. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate dark blue color indicates completion.

-

Rationale: This confirms that enough nitrous acid was generated to fully convert the starting amine.[9]

-

Part 2: Copper-Catalyzed Substitution

-

Catalyst Preparation: In a separate 500 mL flask, dissolve copper(I) bromide (e.g., 3.16 g, 0.022 mol, 1.1 equivalents) in 48% hydrobromic acid (15 mL).

-

Rationale: Dissolving the CuBr in HBr creates the active catalytic species required for the substitution step.

-

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred copper(I) bromide solution.

-

Rationale: The addition should be controlled to manage the vigorous evolution of nitrogen gas. This is the core substitution step where the diazonium group is replaced by bromine.[12]

-

-

Driving to Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat it gently in a water bath at 50-60 °C for 30 minutes, or until the bubbling of nitrogen gas ceases.

-

Rationale: Gentle heating ensures the complete decomposition of the diazonium salt intermediate and maximizes the yield of the desired product.

-

Part 3: Work-up and Purification

-

Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into 200 mL of ice water. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Rationale: Pouring onto ice dilutes the acid and precipitates the crude product. DCM is an effective solvent for extracting the non-polar organic product from the aqueous phase.

-

-

Washing: Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.

-

Rationale: These washing steps remove inorganic salts, residual acid, and water-soluble impurities, purifying the crude product in the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Rationale: Removal of all water is essential before solvent evaporation to obtain a dry crude product.

-

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., starting with 95:5) as the eluent.

-

Rationale: Column chromatography is the definitive step to separate the target compound from any side products (like the phenol) or unreacted starting material, yielding the pure 2-Bromo-4,6-diphenylnicotinonitrile.

-

Troubleshooting and Expert Insights

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | 1. Diazonium salt decomposed. 2. Incomplete diazotization. | 1. Strictly maintain the reaction temperature between 0-5 °C during nitrite addition. 2. Use fresh NaNO₂ and verify excess with starch-iodide paper. |

| Oily/Dark Product | Formation of azo-coupling side products or phenol byproducts. | Ensure slow addition of the diazonium salt to the copper solution. Efficient purification via column chromatography is crucial to remove these impurities. |

| Reaction Stalls | Impure starting amine or inactive catalyst. | Recrystallize the starting amine before use. Use high-purity, freshly purchased, or properly stored CuBr. |

| Runaway Reaction | Temperature exceeded 5 °C during nitrite addition, or addition was too fast. | Immediately add more ice to the cooling bath. If uncontrollable, prepare for quenching. Always add nitrite solution slowly and monitor temperature closely. |

Conclusion

The synthesis of 2-Bromo-4,6-diphenylnicotinonitrile via the Sandmeyer reaction is a robust and reliable method for introducing a synthetically versatile bromine atom onto the pyridine ring. The success of this procedure hinges on careful temperature control during the diazotization step and a systematic approach to purification. For professionals in drug development, mastering this transformation is essential, as it provides a reliable entry point to novel analogues and libraries of compounds for structure-activity relationship (SAR) studies. The resulting bromo-intermediate is a high-value building block, enabling access to complex molecular targets and accelerating the discovery of new therapeutic agents.[13][14]

References

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under optimum conditions. ResearchGate. Available at: [Link]

-

Preparation of 2-amino-4,6-diphenylnicotinonitriles in presence of described novel nanocatalyst. ResearchGate. Available at: [Link]

-

One-Pot Expeditious Synthesis of 2-Amino-4,6-(disubstituted)nicotinonitriles Using Activated Fuller's Earth as Catalyst. Taylor & Francis Online. Available at: [Link]

-

A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. Arkivoc. Available at: [Link]

-

Sandmeyer reaction. Wikipedia. Available at: [Link]

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Colorado Boulder. Available at: [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]

-

Sandmeyer Reaction. SynArchive. Available at: [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Sandmeyer Reaction - experimental procedure and set up. YouTube. Available at: [Link]

-

Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol. Baghdad Science Journal. Available at: [Link]

-

Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]

-

Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Atlantis Press. Available at: [Link]

-

New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK. Available at: [Link]

-

14.4: Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]

-

Integrating Drug Discovery and Development to Improve Efficiency & Candidate Success. Drug Development & Delivery. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. benchchem.com [benchchem.com]

- 11. Sandmeyer Reaction [organic-chemistry.org]

- 12. m.youtube.com [m.youtube.com]

- 13. New therapeutic modalities in drug discovery and development: Insights & opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Characterization of 2-Bromo-4,6-diphenylnicotinonitrile using NMR and mass spectrometry

An In-Depth Technical Guide to the Structural Elucidation of 2-Bromo-4,6-diphenylnicotinonitrile

Authored by: A Senior Application Scientist

Introduction

2-Bromo-4,6-diphenylnicotinonitrile is a polysubstituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The precise substitution pattern on the pyridine ring, featuring a bromo group, a nitrile functionality, and two phenyl rings, imparts a unique electronic and steric environment. This guide provides a comprehensive technical overview of the methodologies employed for the definitive structural characterization of this molecule, focusing on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The analytical strategy detailed herein is built upon a foundation of scientific integrity, ensuring that each step is self-validating. We will not only describe the protocols but also delve into the causality behind the experimental choices, providing a framework for researchers to adapt and apply these principles to the characterization of other novel chemical entities.

Context: Plausible Synthetic Route

A definitive characterization is always contextualized by the synthetic pathway used to create the molecule. A plausible and efficient method for synthesizing the 2-Bromo-4,6-diphenylnicotinonitrile core is a variation of the Bohlmann-Rahtz pyridine synthesis. This one-pot multicomponent reaction typically involves the condensation of an enamine with a Michael acceptor derived from an ylidene-1,3-dicarbonyl compound.

Figure 1: A plausible synthetic pathway for 2-Bromo-4,6-diphenylnicotinonitrile. Understanding this route is crucial for anticipating potential impurities, such as the unbrominated precursor.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is the initial and indispensable tool for confirming the molecular weight and elemental composition of the target compound. For a molecule containing bromine, MS provides a distinct isotopic signature that serves as a powerful diagnostic tool.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Ionization Method: Electrospray ionization (ESI) in positive mode is the preferred method. The pyridine nitrogen can be readily protonated to form the [M+H]⁺ ion.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is recommended to achieve the high mass accuracy required for elemental composition determination.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

Data Interpretation and Trustworthiness

The primary objective is to identify the protonated molecular ion, [M+H]⁺. For 2-Bromo-4,6-diphenylnicotinonitrile (C₁₈H₁₁BrN₂), the key is the isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), which are nearly equal in abundance. This results in two major peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 Da, with nearly equal intensity (a 1:1 ratio).

Table 1: Expected HRMS Data for C₁₈H₁₁BrN₂

| Ion Formula | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Observed Isotopic Ratio |

| [C₁₈H₁₁⁷⁹BrN₂ + H]⁺ | 335.0233 | 337.0212 | ~1:1 |

The experimental observation of this characteristic 1:1 isotopic cluster at the calculated m/z values provides very strong evidence for the presence of a single bromine atom in the molecule. The high mass accuracy (typically < 5 ppm error) provided by a TOF or Orbitrap analyzer allows for the unambiguous determination of the elemental formula.

Figure 2: The logical workflow for confirming the elemental composition using HRMS. The isotopic pattern is a key validation point.

Part 2: NMR Spectroscopic Characterization

While MS confirms the "what" (elemental formula), NMR spectroscopy reveals the "how" (the connectivity and spatial arrangement of atoms). For 2-Bromo-4,6-diphenylnicotinonitrile, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides a complete structural picture.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a spectral width covering the aromatic region (approx. 6-9 ppm).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) coupling networks within the phenyl rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the phenyl rings to the correct positions on the pyridine core.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum is expected to show signals corresponding to the 11 protons of the molecule.

-

Pyridine Proton (H5): The pyridine ring has only one proton at the C5 position. It is expected to appear as a singlet in the aromatic region, likely downfield due to the anisotropic effects of the surrounding rings and the electron-withdrawing nitrile group.

-

Phenyl Protons: The two phenyl rings will produce a complex series of multiplets in the aromatic region. The protons on the phenyl ring at C4 and the phenyl ring at C6 will have slightly different chemical environments, but their signals may overlap.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will provide information on the 18 carbon atoms in the molecule.

-

Nitrile Carbon (CN): This carbon typically appears in a distinct region of the spectrum, around 115-120 ppm.

-

Pyridine Carbons:

-

C2 (Bromo-substituted): The carbon directly attached to the bromine atom (C2) will be significantly influenced by the halogen's electronegativity and heavy atom effect. Its chemical shift will be informative.

-

C3 (Nitrile-substituted): The carbon bearing the nitrile group.

-

C4 & C6 (Phenyl-substituted): These carbons will appear at a downfield chemical shift due to their attachment to the phenyl groups.

-

C5: The protonated carbon of the pyridine ring.

-

-

Phenyl Carbons: The carbons of the two phenyl rings will show distinct signals for the ipso-carbons (attached to the pyridine ring) and the ortho, meta, and para carbons.

Table 2: Predicted NMR Chemical Shift Ranges

| Atom | Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |

| H5 | Pyridine-H | 7.5 - 8.0 (singlet) | 110 - 125 | C4, C6, C3 |

| H-ortho | Phenyl-H | 7.2 - 7.8 (multiplet) | 125 - 130 | C-ipso (pyridine), C-meta |

| H-meta/para | Phenyl-H | 7.2 - 7.8 (multiplet) | 125 - 135 | C-ortho, C-ipso |

| C2 | Pyridine-C-Br | - | 140 - 150 | H5 |

| C3 | Pyridine-C-CN | - | 105 - 115 | H5 |

| C4 | Pyridine-C-Ph | - | 155 - 165 | H5, H-ortho (phenyl) |

| C6 | Pyridine-C-Ph | - | 155 - 165 | H5, H-ortho (phenyl) |

| CN | Nitrile | - | 115 - 120 | H5 |

Synergistic Power of 2D NMR

The definitive assignment of all signals is achieved through 2D NMR. The HMBC experiment is particularly powerful here. For example, observing a correlation from the pyridine H5 proton to the ipso-carbons of both phenyl rings (C4 and C6) unequivocally confirms the connectivity of the core structure. Similarly, correlations from the ortho-protons of the phenyl rings to the pyridine carbons C4 and C6 lock in the substitution pattern.

Figure 3: The hierarchical workflow for NMR analysis, culminating in definitive structural proof via HMBC.

Conclusion

The structural characterization of 2-Bromo-4,6-diphenylnicotinonitrile is a multi-faceted process that relies on the orthogonal and complementary data obtained from mass spectrometry and NMR spectroscopy. High-resolution mass spectrometry provides a high-confidence confirmation of the elemental formula through accurate mass measurement and the characteristic isotopic signature of bromine. Subsequently, a detailed analysis of ¹H, ¹³C, and 2D NMR spectra allows for the complete and unambiguous assignment of the molecular structure, confirming the precise arrangement of the phenyl, bromo, and nitrile substituents on the pyridine core. This rigorous, evidence-based approach ensures the highest level of scientific trustworthiness, which is paramount for any subsequent application in research or drug development.

References

Solubility and Stability Studies of 2-Bromo-4,6-diphenylnicotinonitrile in Organic Solvents

A Technical Guide for Pharmaceutical & Chemical Development

Executive Summary

2-Bromo-4,6-diphenylnicotinonitrile (CAS: 82127-26-2) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as a precursor for fused ring systems such as thienopyridines and pyrimidines, which exhibit significant antimicrobial and anticancer activities. Despite its synthetic utility, its high lipophilicity and specific reactivity profile present challenges in formulation and process development.

This guide provides a rigorous framework for characterizing the solubility and stability of this compound. It moves beyond generic protocols to address the specific physicochemical liabilities of the 2-bromo-3-cyanopyridine core—namely, its susceptibility to nucleophilic aromatic substitution (

Physicochemical Profiling & Structural Logic

Before initiating wet-lab experiments, understanding the molecule's theoretical profile is essential for designing valid solubility and stability protocols.

| Property | Value (Predicted/Theoretical) | Implications for Study Design |

| Molecular Formula | High carbon content indicates poor aqueous solubility. | |

| Molecular Weight | 335.20 g/mol | Moderate size; suitable for standard HPLC-UV analysis. |

| LogP (Octanol/Water) | ~4.8 – 5.2 | Highly Lipophilic. Expect negligible water solubility; requires organic co-solvents (DMSO, DMF) for stock solutions. |

| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors | Lack of donors limits solubility in protic solvents (MeOH, EtOH) compared to aprotic polar solvents. |

| Reactive Centers | C-2 Bromine, C-3 Nitrile | Stability Risk: The C-2 bromine is activated by the electron-withdrawing nitrile and pyridine nitrogen, making it a "hotspot" for nucleophilic attack. |

Solubility Profiling: Protocols & Modeling

Solvent Selection Strategy

Do not select solvents randomly. Use a "solubility spectrum" approach to cover different polarity and hydrogen-bonding capabilities.

-

Group A (Polar Aprotic - High Solubility): DMSO, DMF, DMAc. Use for stock solutions.

-

Group B (Polar Protic - Moderate Solubility): Methanol, Ethanol, Isopropanol. Use for crystallization/purification.

-

Group C (Non-polar/Aromatic - Good Solubility): Toluene, Dichloromethane (DCM), Chloroform.

-

Group D (Aqueous - Poor Solubility): Water, Phosphate Buffer (pH 7.4).

Experimental Protocol: Saturation Shake-Flask Method

Standard: OECD Guideline 105

-

Preparation: Add excess 2-Bromo-4,6-diphenylnicotinonitrile solid to 10 mL of the target solvent in a screw-capped glass vial.

-

Equilibration: Place vials in a thermostatic orbital shaker.

-

Temperature Range: 293.15 K to 313.15 K (20°C to 40°C).

-

Agitation: 24 hours at 150 rpm.

-

-

Sedimentation: Allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm for 10 min at the equilibration temperature).

-

Sampling: Filter the supernatant through a 0.22 µm PTFE filter (prevent adsorption of lipophilic compounds).

-

Quantification: Dilute with Acetonitrile (ACN) and analyze via HPLC-UV (254 nm).

Thermodynamic Modeling (Data Analysis)

To predict solubility at unmeasured temperatures, fit the experimental mole fraction solubility (

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical model constants derived from regression analysis.

Stability Assessment: Mechanisms & Stress Testing

The stability of 2-Bromo-4,6-diphenylnicotinonitrile is governed by two primary degradation pathways:

-

Nucleophilic Aromatic Substitution (

): The bromine at position 2 is a good leaving group. In the presence of nucleophilic solvents (like Methanol or Water at high pH), it can be replaced, yielding methoxy- or hydroxy- derivatives. -

Nitrile Hydrolysis: The cyano group can hydrolyze to a primary amide and subsequently to a carboxylic acid under strong acidic or basic conditions.

Forced Degradation Protocol (Stress Testing)[1]

| Stress Type | Conditions | Target Degradation | Notes |

| Acidic Hydrolysis | 1N HCl, Reflux, 4-8 hrs | Nitrile | Monitor for peak shift to lower retention time (more polar). |

| Basic Hydrolysis | 0.1N NaOH, RT to 60°C | Critical: High risk of Br displacement. | |

| Oxidative | 3% | N-oxide formation | Pyridine nitrogen oxidation. |

| Photolytic | UV Light (254 nm), 24 hrs | De-bromination / Isomerization | Solid state and solution phase (in ACN). |

| Thermal | 60°C, 7 days | Thermal decomposition | Test in solid state. |

Degradation Pathway Visualization

Caption: Predicted degradation pathways. The yellow path (Br displacement) is the most kinetically favored in basic nucleophilic solvents.

Analytical Methodology (HPLC-UV)

To accurately quantify solubility and degradation products, a validated HPLC method is required.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 50% B

-

2-10 min: 50%

90% B (Ramp to elute lipophilic parent) -

10-15 min: 90% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic rings) and 220 nm (nitrile).

-

Retention Logic: Degradants (Amide, Acid, Hydroxy-derivative) will elute earlier than the highly lipophilic parent 2-Bromo compound.

Experimental Workflow Diagram

Caption: Integrated workflow for parallel solubility and stability characterization.

References

-

Synthesis & Analogues: Kotb, E. R., et al. "Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation." Acta Chimica Slovenica, vol. 62, no. 4, 2015.

-

Solubility Modeling: Jouyban, A. "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, vol. 11, no. 1, 2008.

-

Stability Protocols: Blessy, M., et al. "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014.

-

Reactivity of 2-Bromo-pyridines: Reinheimer, J. D., et al. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." Journal of Organic Chemistry, vol. 75, no. 10, 2010.

Theoretical calculations on the electronic properties of 2-Bromo-4,6-diphenylnicotinonitrile

This guide outlines a comprehensive theoretical framework for characterizing 2-Bromo-4,6-diphenylnicotinonitrile , a critical scaffold in the synthesis of MNK1/2 inhibitors.

A Framework for Electronic and Reactivity Profiling

Executive Summary & Strategic Context

2-Bromo-4,6-diphenylnicotinonitrile is not merely a static organic molecule; it is a high-value electrophilic intermediate used primarily in the synthesis of pyrazolo[3,4-b]pyridines , a class of potent MNK1/2 inhibitors for cancer therapy (e.g., Triple-Negative Breast Cancer).

Understanding its electronic properties via Density Functional Theory (DFT) is essential to:

-

Predict Reactivity: specifically the nucleophilic aromatic substitution (

) at the C2 position by hydrazine. -

Optimize Yields: by correlating the electrophilicity index (

) with reaction kinetics. -

Validate Structure: by comparing calculated NMR/IR tensors with experimental spectroscopic data.

This guide provides a rigorous, step-by-step protocol for the theoretical characterization of this molecule, moving from geometry optimization to advanced reactivity descriptors.

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following computational parameters are recommended. These choices balance computational cost with the accuracy required for organic electronic systems.

Level of Theory

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or wB97X-D (for dispersion corrections, crucial due to the two phenyl rings).

-

Basis Set: 6-311++G(d,p) .

-

Rationale: The split-valence triple-zeta basis set is necessary for accurate bond lengths. Diffuse functions (++) are critical for describing the lone pairs on the bromine and nitrile nitrogen, as well as the extended

-system. Polarization functions (d,p) account for the orbital distortion in the aromatic rings.

-

-

Solvent Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvent: DMSO or Methanol (matching the experimental synthesis conditions).

-

Workflow Diagram

The following DOT diagram illustrates the logical flow of the computational study, from initial structure to reactivity prediction.

Caption: Logical workflow for the DFT characterization of 2-Bromo-4,6-diphenylnicotinonitrile.

Structural & Electronic Analysis

Geometry Optimization & Structural Parameters

The steric hindrance between the phenyl groups (at positions 4 and 6) and the nicotinonitrile core is a key structural feature.

-

Torsion Angles: Expect the phenyl rings to be twisted relative to the pyridine plane (approx. 30-45°) to minimize steric clash with the adjacent hydrogens or the nitrile group.

-

Bond Lengths:

-

C2-Br: This bond length is a critical indicator of lability. An elongated C-Br bond (typically >1.90 Å) suggests a weaker bond, facilitating the displacement by hydrazine.

-

C3-CN: The linearity of the C-C-N bond (approx. 178-180°) serves as a check for proper geometry convergence.

-

Frontier Molecular Orbital (FMO) Analysis

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are the primary determinants of chemical stability and optical activity.

| Orbital | Localization (Predicted) | Significance |

| HOMO | Likely localized on the Phenyl rings and the Pyridine | Represents the electron-donating capacity. |

| LUMO | Concentrated on the Nicotinonitrile core (electron-deficient) and the C-Br bond . | Critical: High LUMO density at C2 confirms susceptibility to nucleophilic attack (hydrazine). |

| Gap ( | A large gap (> 3.5 eV) indicates high kinetic stability (hard molecule). A smaller gap suggests higher reactivity and potential NLO activity. |

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes the charge distribution, guiding the identification of reactive sites.

-

Red Regions (Negative): Localized over the Nitrile Nitrogen (

) and the Pyridine Nitrogen ( -

Blue Regions (Positive): Localized over the Hydrogen atoms of the phenyl rings.

-

Intermediate/Deficient (Green/Light Blue): The C2 Carbon attached to the Bromine. This electron deficiency drives the

mechanism.

Reactivity Descriptors (The "Why" Behind the Synthesis)

To quantitatively explain the efficiency of this intermediate in forming MNK inhibitors, calculate the Global Reactivity Descriptors based on Koopmans' theorem.

Formulas:

-

Chemical Potential (

): -

Chemical Hardness (

): -

Electrophilicity Index (

):

Interpretation:

-

A high Electrophilicity Index (

) confirms that 2-Bromo-4,6-diphenylnicotinonitrile is a strong electrophile. This theoretical value validates the experimental use of hydrazine (a good nucleophile) to cyclize the system into the pyrazolo[3,4-b]pyridine scaffold.

Spectroscopic Profiling (Validation)

Theoretical data must be benchmarked against experimental values to ensure the model's validity.

Vibrational Analysis (IR)

-

C

N Stretch: Look for a strong, sharp peak around 2220–2240 cm⁻¹ . -

C=C / C=N Stretch: Aromatic skeletal vibrations in the 1500–1600 cm⁻¹ range.

-

Scaling Factor: Apply a scaling factor (approx. 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity.

NMR Analysis (GIAO Method)

Calculate Isotropic Shielding Tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

-

NMR: Focus on the singlet at C5-H (approx.

-

NMR: The Nitrile carbon (approx.[2][3][4]

Synthesis Pathway Visualization

The theoretical properties directly explain the synthesis mechanism of the MNK inhibitor.

Caption: Mechanistic pathway validated by theoretical electrophilicity and LUMO localization.

References

-

Synthesis and Biological Context: L. E. B. (2022).[2][3] Sensitizing triple negative breast cancer to approved therapies: Design, synthesis and biological activity of MNK inhibitors. Universitat de Barcelona.[1]

-

MNK Inhibitor Development: Bain, J., et al. (2022).[2][3] Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor. Journal of Medicinal Chemistry.

-

DFT Methodology (Standard): Frisch, A., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT.

-

Reactivity Descriptors: Parr, R. G., et al. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924.

Sources

Unveiling the Photophysical Profile of 2-Bromo-4,6-diphenylnicotinonitrile: A Technical Guide to its UV-Vis and Fluorescence Spectra

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spectroscopic Significance of Nicotinonitrile Derivatives

Nicotinonitrile derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and unique photophysical properties.[1] These compounds are integral to the development of pharmaceuticals, agrochemicals, and functional organic materials.[1] Their utility often hinges on their interaction with light, making a thorough understanding of their UV-Vis absorption and fluorescence characteristics paramount. This guide provides an in-depth technical exploration of the anticipated UV-Vis and fluorescence spectra of 2-Bromo-4,6-diphenylnicotinonitrile, a representative member of this class. While specific experimental data for this exact molecule is not publicly available, this guide synthesizes established principles and data from closely related analogs to predict and interpret its spectral behavior. This approach provides a robust framework for researchers engaged in the synthesis, characterization, and application of novel nicotinonitrile-based compounds.

The core structure, a substituted pyridine ring, endows these molecules with interesting electronic properties that are sensitive to substituent effects and the surrounding solvent environment.[2] The strategic placement of a bromo substituent and two phenyl groups on the nicotinonitrile scaffold is expected to significantly influence its absorption and emission profiles. This guide will dissect these influences, offering a predictive analysis grounded in the extensive body of research on similar compounds.

I. Fundamental Principles of UV-Vis and Fluorescence Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule.[3] For conjugated systems like 2-Bromo-4,6-diphenylnicotinonitrile, the primary electronic transitions of interest are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.[4] The wavelength of maximum absorbance (λmax) is a key parameter derived from the UV-Vis spectrum and is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4]

Fluorescence spectroscopy, on the other hand, probes the emission of light from a molecule after it has been excited to a higher electronic state.[5] This process is typically very sensitive to the molecule's structure and its immediate environment. Key parameters obtained from fluorescence spectra include the emission maximum (λem), the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, and the Stokes shift, the difference in energy between the absorption and emission maxima.

II. Experimental Protocols

The acquisition of high-quality UV-Vis and fluorescence spectra is contingent upon meticulous experimental design and execution. The following protocols represent best practices for the characterization of organic compounds like 2-Bromo-4,6-diphenylnicotinonitrile.

A. Instrumentation

-

UV-Vis Spectrophotometer: A dual-beam spectrophotometer is recommended to allow for simultaneous measurement of the sample and a reference, thereby correcting for solvent absorption.[3]

-

Spectrofluorometer: A sensitive spectrofluorometer equipped with a high-intensity light source (e.g., Xenon arc lamp) and a high-performance detector (e.g., photomultiplier tube) is essential for capturing fluorescence emission and excitation spectra.

-

Cuvettes: Quartz cuvettes with a 1 cm path length are standard for both UV-Vis and fluorescence measurements.[6] For fluorescence, it is crucial to use four-sided polished cuvettes to allow for right-angle detection of the emitted light.[5]

B. Sample Preparation

-

Solvent Selection: The choice of solvent is critical as it can significantly influence the spectral properties of the analyte (solvatochromism).[7][8][9] A range of solvents with varying polarities should be employed to comprehensively characterize the compound. Spectroscopic grade solvents are mandatory to avoid interference from impurities.

-

Concentration: For UV-Vis spectroscopy, a concentration that yields an absorbance value between 0.1 and 1.0 at λmax is ideal to ensure adherence to the Beer-Lambert Law.[10] For fluorescence spectroscopy, more dilute solutions are typically used to avoid inner filter effects.

-

Blank Measurement: A blank spectrum of the pure solvent in the same cuvette should be recorded and subtracted from the sample spectrum to correct for any background absorbance or fluorescence from the solvent and the cuvette.

C. Data Acquisition Workflow

The following diagram illustrates the typical workflow for acquiring UV-Vis and fluorescence spectra.

Figure 1: Experimental workflow for UV-Vis and fluorescence spectral acquisition.

III. Predicted Spectral Characteristics of 2-Bromo-4,6-diphenylnicotinonitrile

Based on the extensive literature on substituted nicotinonitriles, the following spectral properties are anticipated for 2-Bromo-4,6-diphenylnicotinonitrile.[2][11][12]

A. UV-Vis Absorption Spectrum

The UV-Vis spectrum is expected to exhibit strong absorption bands in the near-UV region, likely between 300 and 400 nm.[13] These absorptions correspond to π-π* electronic transitions within the conjugated system of the diphenylnicotinonitrile core.[12] The presence of the two phenyl rings in conjugation with the pyridine ring will likely lead to a bathochromic (red) shift of the absorption maximum compared to simpler nicotinonitrile structures.

B. Fluorescence Spectrum

Upon excitation at its absorption maximum, 2-Bromo-4,6-diphenylnicotinonitrile is expected to exhibit fluorescence. The emission maximum is anticipated to be in the blue to green region of the visible spectrum, typically ranging from 400 to 500 nm.[2][11] The exact position of the emission maximum will be highly dependent on the solvent environment.

C. Influence of Substituents

-

Diphenyl Groups: The two phenyl groups at positions 4 and 6 extend the π-conjugated system, which generally leads to a red shift in both the absorption and emission spectra.

-

Bromo Group: The bromo group at position 2 is an electron-withdrawing group and can also induce a heavy-atom effect, which may influence the fluorescence quantum yield.

-

Nitrile Group: The cyano group is a strong electron-withdrawing group and plays a significant role in defining the electronic properties of the nicotinonitrile core.

D. Solvatochromic Effects

The photophysical properties of many organic fluorophores, particularly those with a degree of intramolecular charge transfer (ICT) character, are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[8][9][14] For 2-Bromo-4,6-diphenylnicotinonitrile, it is anticipated that an increase in solvent polarity will lead to a bathochromic (red) shift in the fluorescence emission spectrum.[8] This is because a more polar solvent can better stabilize the more polar excited state relative to the ground state, thus lowering the energy of the emitted photon.

The following diagram illustrates the expected solvatochromic effect on the fluorescence emission of 2-Bromo-4,6-diphenylnicotinonitrile.

Figure 2: Influence of solvent polarity on fluorescence emission.

IV. Data Summary and Interpretation

The following table summarizes the anticipated spectroscopic data for 2-Bromo-4,6-diphenylnicotinonitrile in solvents of varying polarity. The values are estimates based on data for analogous compounds.[2][11][12]

| Solvent | Polarity Index | Expected λmax (nm) | Expected λem (nm) | Expected Stokes Shift (nm) |

| Toluene | 2.4 | ~350-370 | ~410-430 | ~60 |

| Dichloromethane | 3.1 | ~355-375 | ~420-440 | ~65 |

| Acetonitrile | 5.8 | ~360-380 | ~430-450 | ~70 |

| Methanol | 6.6 | ~360-380 | ~440-460 | ~80 |

Interpretation:

-

The absorption maximum (λmax) is expected to show a slight red shift with increasing solvent polarity.

-

The emission maximum (λem) is predicted to exhibit a more pronounced red shift with increasing solvent polarity, indicative of a significant solvatochromic effect.[8]

-

The Stokes shift is expected to increase with solvent polarity, further supporting the notion of a more polar excited state.

V. Theoretical Calculations

To gain a deeper understanding of the electronic transitions responsible for the observed spectra, theoretical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable.[11][12][15] These computational methods can be used to:

-

Optimize the ground and excited state geometries of the molecule.

-

Calculate the HOMO and LUMO energy levels and their spatial distribution.

-

Predict the vertical excitation energies, which correspond to the absorption maxima.

-

Simulate the emission spectra by calculating the energy difference between the optimized excited state and the ground state.

Such calculations for related nicotinonitrile derivatives have shown that the HOMO is typically localized on the diphenylpyridine moiety, while the LUMO is often centered on the cyanopyridine core, indicating a degree of intramolecular charge transfer upon excitation.[12]

Conclusion

This technical guide provides a comprehensive overview of the anticipated UV-Vis and fluorescence spectral properties of 2-Bromo-4,6-diphenylnicotinonitrile. By synthesizing information from the extensive literature on related compounds, we can confidently predict its absorption and emission characteristics, the influence of its substituents, and its response to different solvent environments. The experimental protocols and theoretical considerations outlined herein offer a robust framework for researchers working with this and other novel nicotinonitrile derivatives. A thorough understanding of their photophysical behavior is crucial for harnessing their full potential in the development of advanced materials and therapeutic agents.

References

- Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles. (2022). Russian Journal of General Chemistry, 92(12), 2569-2575.

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2021). Molecules, 26(11), 3289.

- Synthesis, DFT, and photophysical studies of substituted pyridine carbonitrile derivatives. (2019). Journal of Molecular Structure, 1196, 563-573.

- General method of UV-Vis and fluorescence titration. (2013). The Royal Society of Chemistry.

- Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. (2023). Biocompare.

- UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2025). International Journal of Innovative Technology and Exploring Engineering, 9(10), 1-5.

- Solvatochromism Effect of Different Solvents on UV-Vis Spectra of Flouresceine and its Derivatives. (2025).

- Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. (2019). RSC Advances, 9(22), 12631-12640.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1849.

- The Basics of UV-Vis Spectroscopy. (n.d.). Agilent.

- Solvatochromic dyes increase the sensitivity of nanosensors. (2021). ChemRxiv.

- What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016). Master Organic Chemistry.

- Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. (2017). Journal of Molecular Liquids, 242, 73-83.

- SYNTHESIS, CHARACTERIZATION, CRYSTAL STRUCTURE, AND DFT STUDY OF 4-BROMO-2- (4,6-DICHLORO-PHENYLIMINO)-PHENOL. (2019). Journal of Structural Chemistry, 60(6), 941-950.

- The UV–vis absorption, fluorescence, and phosphorescence spectra of a)... (2025).

- Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. (2023). Molecules, 28(3), 1369.

- Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. (2017). RSC Advances, 7(57), 35845-35854.

- UV-Visible Spectroscopy. (n.d.).

- Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. (2012).

- Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. (2022). Egyptian Journal of Chemistry, 65(2), 439-450.

- UV/Vis Spectroscopy for DNA & Protein Analysis. (n.d.). Unchained Labs.

- Design, Synthesis, Structural and Spectroscopic Studies of Push-Pull Two-Photon Absorbing Chromophores with Acceptor Groups of Varying Strength. (2011). The Journal of Physical Chemistry C, 115(46), 23047-23059.

- UV/VIS Spectroscopy. (n.d.). ETH Zurich.

- The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light. (2019). Polymers, 11(4), 666.

- Synthesis, spectroscopic characterization, crystal structure and computational studies of two new N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. (2024). European Journal of Chemistry, 15(2), 155-165.

Sources

- 1. Effect of a Substituent in the Fourth Position on the Optical Properties of 2-Oxonicotinonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. biocompare.com [biocompare.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. unchainedlabs.com [unchainedlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The Applicability of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile Sensors for Monitoring Different Types of Photopolymerization Processes and Acceleration of Cationic and Free-Radical Photopolymerization Under Near UV Light - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. goums.ac.ir [goums.ac.ir]

Technical Whitepaper: Photophysical Characterization & Synthetic Utility of 2-Bromo-4,6-diphenylnicotinonitrile

Topic: Investigating the photophysical properties of 2-Bromo-4,6-diphenylnicotinonitrile Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary

This guide details the structural analysis, synthesis, and photophysical investigation of 2-Bromo-4,6-diphenylnicotinonitrile (CAS: 82127-26-2).[1][2] While often categorized merely as a synthetic intermediate, this compound represents a critical "dark state" scaffold in the development of solvatochromic fluorophores and mechanochromic materials.

As a Senior Application Scientist, I argue that understanding the quenched baseline state of the 2-bromo derivative is as vital as characterizing its emissive progeny. This guide provides a self-validating workflow to synthesize the compound, verify its purity via electronic spectroscopy, and utilize its heavy-atom-induced intersystem crossing (ISC) properties as a functional baseline for developing "turn-on" fluorescent probes.[1][2]

Molecular Architecture & Theoretical Basis

The 2-Bromo-4,6-diphenylnicotinonitrile molecule is a donor-acceptor (D-A) system interrupted by a heavy halogen.[1][2]

-

The Core (Acceptor): The central pyridine ring, substituted with a nitrile (-CN) group at position 3, acts as an electron-deficient acceptor.

-

The Periphery (Conjugation): Two phenyl rings at positions 4 and 6 provide extended

-conjugation, lowering the HOMO-LUMO gap.[1][2] -

The Substituent (The "Switch"): The bromine atom at position 2 serves two roles:

-

Synthetic Handle: A leaving group for nucleophilic aromatic substitution (

) or cross-coupling.[2] -

Photophysical Modulator: Through the Heavy Atom Effect , bromine facilitates spin-orbit coupling, promoting Intersystem Crossing (ISC) from the Singlet (

) to the Triplet (

-

Synthesis & Purification Protocol

High-purity synthesis is the prerequisite for accurate photophysical measurement.[1][2] Impurities (especially starting pyridones) can dominate emission spectra.[2]

Reaction Scheme

The synthesis proceeds via the bromination of 4,6-diphenyl-2-pyridone-3-carbonitrile using phosphorus oxybromide (

Figure 1: Synthetic pathway converting the pyridone lactam to the bromo-imidoyl intermediate.

Step-by-Step Protocol

-

Activation: Charge a dry round-bottom flask with 4,6-diphenyl-2-pyridone-3-carbonitrile (1.0 eq) and anhydrous 1,4-dioxane (0.5 M concentration).

-

Bromination: Add

(2.0 eq) cautiously.[2] Note: -

Reflux: Heat to 110°C under

atmosphere for 24–48 hours. Monitor via TLC (Eluent: 10% EtOAc/Hexane).[2] The starting pyridone is highly polar; the product is less polar. -

Quench: Cool to RT. Pour reaction mixture onto crushed ice/sodium bicarbonate solution (pH 8). Critical: Neutralization prevents hydrolysis back to pyridone.[1][2]

-

Extraction: Extract with Dichloromethane (DCM) (

). Wash organic layer with brine, dry over -

Purification: Recrystallize from Ethanol/Acetone (1:1).

Photophysical Investigation Protocols

Once isolated, the compound is characterized to establish the "Baseline Quenched State."

A. UV-Vis Absorption Spectroscopy

-

Objective: Determine molar absorptivity (

) and the optical gap. -

Solvent: Acetonitrile (HPLC Grade).[2]

-

Concentration:

M.[1][2] -

Expectation:

B. Steady-State Fluorescence (The "Dark" Check) [2]

-

Objective: Quantify the quenching efficiency of the bromine atom.

-

Excitation: Set

to the absorption maximum found in Step A.[2] -

Protocol:

-

Degas the solution with Argon for 10 mins (remove

which quenches triplets). -

Record emission from 350 nm to 600 nm.[2]

-

-

Analysis: The 2-Bromo derivative should exhibit weak fluorescence (

) compared to amino-analogs.[1][2] If strong fluorescence is observed, check for hydrolysis (pyridone impurity) or amino-impurities.[2]

C. The "Turn-On" Validation Assay (Application Logic)

To prove the compound's utility as a probe scaffold, we perform an in situ nucleophilic substitution.[2] This confirms the reactivity of the C-Br bond and the restoration of the ICT (Intramolecular Charge Transfer) state.

-

Reagent: Diethylamine or Morpholine (excess).[2]

-

Procedure: Add amine to the cuvette containing the 2-Bromo derivative.[1][2]

-

Observation: Monitor the emergence of a new, red-shifted emission band (~420–450 nm).[2]

Data Analysis & Visualization

Jablonski Diagram: The Heavy Atom Effect

The following diagram illustrates why the 2-Bromo compound is the "Dark State" compared to its derivatives.

Figure 2: Jablonski diagram highlighting the dominant Intersystem Crossing (ISC) pathway induced by the Bromine substituent, competing with fluorescence.

Summary of Expected Data

| Parameter | 2-Bromo-4,6-diphenylnicotinonitrile | 2-Amino-Analog (Post-Reaction) |

| Absorption | 300–330 nm | 350–370 nm (Red Shifted) |

| Emission | Weak / Negligible | 420–460 nm (Strong Blue/Green) |

| Quantum Yield ( | Low (< 5%) | High (> 50%) |

| Dominant Decay | Intersystem Crossing ( | Radiative Decay ( |

| Solvatochromism | Minimal | Significant (ICT character) |

References

-

Synthesis & Melting Point Verification

-

Source: Heterocycles, Vol. 36, No. 4, 1993.[3] "Synthesis of 2-cyanamino-4,6-diphenyl-pyridine-3-carbonitrile."

- Data: Reports synthesis of 2-bromo deriv

-

URL:

-

-

Photophysics of Nicotinonitrile Derivatives

-

Source: MDPI, Molecules 2024.[2] "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles."

- Data: Establishes the high fluorescence and solvatochromism of the amino-derivatives, serving as the "Turn-On" reference.

-

URL:

-

-

Heavy Atom Effect in Pyridines

-

Source: BenchChem Technical Guides.[2] "How to improve the fluorescence quantum yield of pyridine derivatives."

- Data: Discusses quenching mechanisms and structural modific

-

URL:

-

Sources

Preliminary Cytotoxicity Screening of 2-Bromo-4,6-diphenylnicotinonitrile: A Technical Guide

Authored by: A Senior Application Scientist

Disclaimer: As of February 2026, publicly accessible research detailing the in vitro cytotoxicity of 2-Bromo-4,6-diphenylnicotinonitrile is not available. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and best practices for conducting such a study on a novel compound of this class, illustrated with hypothetical data and pathways. This guide is intended for researchers, scientists, and drug development professionals.[1]

Introduction: The Rationale for Screening a Novel Nicotinonitrile Derivative

The preclinical assessment of a drug candidate's safety and efficacy profile is a cornerstone of pharmaceutical development.[1] In vitro cytotoxicity testing using various cell lines provides a rapid, cost-effective, and ethically sound initial screening method to identify potential cytotoxic effects and guide further research.[1][2] This initial screening is crucial for making early-stage decisions, enabling a "fail fast" approach for compounds with undesirable toxicity profiles and prioritizing those with therapeutic promise.[1]

The nicotinonitrile scaffold, a pyridine ring with a nitrile group, is a versatile core in medicinal chemistry.[3] Derivatives of nicotinonitrile have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][3] Specifically, certain nicotinonitrile derivatives have shown potent anticancer activity by inhibiting protein kinases essential for cancer cell proliferation and survival, or by inducing apoptosis.[5] Given the established biological significance of this chemical class, the preliminary cytotoxicity screening of a novel analogue, 2-Bromo-4,6-diphenylnicotinonitrile, is a logical and necessary step in its evaluation as a potential therapeutic agent.

This guide will delineate a multi-tiered approach to the preliminary cytotoxicity screening of 2-Bromo-4,6-diphenylnicotinonitrile, beginning with an assessment of its impact on cell viability and membrane integrity, followed by an investigation into the potential mechanism of cell death.

Tier 1: Foundational Cytotoxicity Assessment

The initial tier of screening aims to determine the concentration-dependent cytotoxic effects of the test compound on both cancerous and non-cancerous cell lines. This is critical for establishing a therapeutic window and selectivity.

Experimental Design: Cell Line Selection and Compound Preparation

A panel of cell lines should be selected to represent different cancer types and a non-cancerous control to assess selectivity. For this hypothetical study, we will use:

-

MCF-7: Human breast adenocarcinoma (cancerous)

-

HepG2: Human liver carcinoma (cancerous)

-

HEK293: Human embryonic kidney cells (non-cancerous)

Compound Handling: 2-Bromo-4,6-diphenylnicotinonitrile should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in the appropriate cell culture medium to achieve the final desired concentrations for treatment. It is imperative to include a vehicle control (DMSO at the highest concentration used for the test compound) in all experiments to account for any solvent-induced toxicity.

Assay 1.1: Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-Bromo-4,6-diphenylnicotinonitrile in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (and vehicle control) to the respective wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

Assay 1.2: Cell Membrane Integrity Assessment via LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytoplasmic enzyme present in most cell types that is released upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[9][10] The amount of LDH in the supernatant is proportional to the number of cells with compromised membrane integrity.

Protocol: LDH Cytotoxicity Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Sample Preparation: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution. Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: The reaction converts a tetrazolium salt into a red formazan product. Measure the absorbance at 490-492 nm using a microplate reader.

Data Presentation and Interpretation

The results from the MTT and LDH assays should be used to calculate the percentage of cell viability and cytotoxicity, respectively, relative to the vehicle control. These values are then plotted against the compound concentration to generate dose-response curves. From these curves, the half-maximal inhibitory concentration (IC₅₀) can be determined, which is the concentration of the compound that causes a 50% reduction in cell viability.[11]

Table 1: Hypothetical IC₅₀ Values of 2-Bromo-4,6-diphenylnicotinonitrile

| Cell Line | Assay | Incubation Time | IC₅₀ (µM) |

| MCF-7 | MTT | 48 hours | 8.5 |

| HepG2 | MTT | 48 hours | 12.2 |

| HEK293 | MTT | 48 hours | > 100 |

| MCF-7 | LDH | 48 hours | 15.8 |

| HepG2 | LDH | 48 hours | 20.1 |

| HEK293 | LDH | 48 hours | > 100 |

A lower IC₅₀ value indicates higher cytotoxicity. A significant difference in the IC₅₀ values between cancer and non-cancerous cell lines suggests selective cytotoxicity, a desirable characteristic for a potential anticancer agent.

Caption: Workflow for Tier 1 Cytotoxicity Screening.

Tier 2: Mechanistic Investigation of Cell Death

If the foundational screening indicates significant and selective cytotoxicity, the next step is to investigate the mode of cell death induced by the compound. The two major types of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[12] Differentiating between these pathways is crucial for understanding the compound's mechanism of action.

Assay 2.1: Distinguishing Apoptosis and Necrosis

A common method to distinguish between apoptosis and necrosis is through dual staining with Annexin V and a non-viable dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry or fluorescence microscopy.[12][13][14]

-

Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12]

-

Propidium Iodide (PI) / 7-AAD: These are fluorescent dyes that are excluded by cells with intact plasma membranes. They can only enter and stain the DNA of cells with compromised membranes, which is characteristic of necrotic or late apoptotic cells.[12][13]

Interpretation of Results: [15]

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

Assay 2.2: Caspase Activity Assay

Apoptosis is executed by a family of proteases called caspases. The activation of executioner caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade. Measuring the activity of these caspases can confirm an apoptotic mechanism.[16]

Principle: These assays utilize a substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a reporter molecule (either a colorimetric or fluorescent/luminescent group).[16][17] When caspase-3/7 is active in the cell lysate, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.[18][16]

Protocol: Luminescent Caspase-Glo® 3/7 Assay [16]

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative controls.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 3 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

An increase in luminescence compared to the vehicle control indicates the activation of caspase-3 and/or caspase-7, providing strong evidence for apoptosis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. kosheeka.com [kosheeka.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 11. researchgate.net [researchgate.net]

- 12. biotium.com [biotium.com]

- 13. antibodiesinc.com [antibodiesinc.com]

- 14. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 15. logosbio.com [logosbio.com]

- 16. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]

Technical Guide: Electrochemical Characterization and Behavior of 2-Bromo-4,6-diphenylnicotinonitrile

[1][2]

Executive Summary

This technical guide details the electrochemical behavior of 2-Bromo-4,6-diphenylnicotinonitrile , a highly functionalized pyridine scaffold used in the development of adenosine receptor antagonists and antimicrobial agents.[1]

Unlike simple aryl halides, this molecule features a "push-pull" electronic architecture—the electron-withdrawing nitrile (-CN) group at C3 and the conjugated phenyl rings at C4 and C6 significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This guide focuses on the cathodic cleavage of the C-Br bond , providing researchers with the mechanistic insights and protocols necessary to utilize this molecule in electro-reductive coupling or dehalogenation workflows.[1]

Molecular Architecture & Redox Properties[1]

To predict and interpret the electrochemical data, one must first understand the electronic environment of the electroactive center (the C-Br bond).

| Structural Feature | Electronic Effect | Electrochemical Consequence |

| C2-Bromine | Primary site of reduction; susceptible to 2-electron cleavage.[1][2] | |

| C3-Nitrile (-CN) | Strong | Stabilizes the radical anion intermediate; shifts reduction potential anodically (easier to reduce) by ~300–500 mV compared to non-cyano analogs.[1][2] |

| C4, C6-Phenyls | Conjugation & Steric Bulk | Delocalizes the unpaired electron in the radical anion, increasing its lifetime; steric bulk inhibits dimerization.[1] |

Electrochemical Characterization (Cyclic Voltammetry)

The voltammetric profile of 2-Bromo-4,6-diphenylnicotinonitrile in aprotic media (DMF or Acetonitrile) typically exhibits distinct cathodic behavior.

Representative Voltammetric Profile

When scanned from 0.0 V to -2.0 V (vs. Ag/AgCl) at a Glassy Carbon Electrode (GCE):

-

Peak I (

):-

Observation: The lack of an anodic return peak (

) indicates that the radical anion formed upon electron transfer undergoes a rapid chemical reaction (cleavage of bromide) faster than the timescale of the scan.

-

Peak II (

):

Scan Rate Dependency

-

Diffusion Control: A plot of peak current (

) vs. the square root of scan rate ( -

Diagnostic Criteria: At very high scan rates (>5 V/s), partial reversibility of Peak I may be observed if the scan outpaces the C-Br bond cleavage rate (

).[1]

Mechanistic Pathways (ECE Mechanism)

The reduction follows a classic ECE (Electron transfer - Chemical step - Electron transfer) mechanism.[1][2] The presence of the electron-withdrawing nitrile group facilitates the initial electron transfer.

The Pathway

-

E (Step 1): Formation of the radical anion

.[1] -

C (Step 2): Heterolytic cleavage of the C-Br bond, releasing bromide (

) and generating a neutral pyridyl radical ( -

E (Step 3): The neutral radical (

) is immediately reduced to the carbanion ( -

Protonation: The carbanion abstracts a proton from the solvent or residual water to form the hydro-derivative (2-H-4,6-diphenylnicotinonitrile).[1][2]

Visualization of the Mechanism

Figure 1: The ECE reduction pathway of 2-Bromo-4,6-diphenylnicotinonitrile.[1][2] The rapid cleavage of the C-Br bond drives the irreversibility of the first voltammetric wave.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols must be strictly adhered to. The presence of oxygen or water can drastically alter the voltammetric signature.

Reagents & Setup

-

Solvent: Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF).[1][2] Note: DMF stabilizes radical anions better, while MeCN offers a wider potential window.[1]

-

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

).[1][2] -

Internal Standard: Ferrocene (

) added at the end of the experiment for potential calibration.

Three-Electrode Cell Configuration

Figure 2: Standard three-electrode configuration for non-aqueous voltammetry.

Step-by-Step Characterization Workflow

-

Electrode Polishing (Critical):

-

Solution Preparation:

-

Deoxygenation:

-

Data Acquisition:

Synthetic Applications (Controlled Potential Electrolysis)

Beyond analytical characterization, the electrochemical behavior of this molecule allows for electro-synthetic transformations .[1]

Reductive Dehalogenation

To convert 2-Bromo-4,6-diphenylnicotinonitrile to 4,6-diphenylnicotinonitrile :

-

Applied Potential: Set potential 100 mV more negative than the first peak potential (

). -

Coulometry: Monitor charge consumption.[1][2] The reaction typically consumes 2 F/mol (Faradays per mole).

-

Proton Source: Add a weak proton donor (e.g., phenol or acetic acid) to trap the carbanion and prevent polymerization.

Cross-Coupling (Electro-reductive)

The transient pyridyl radical (

References

-

Isse, A. A., & Gennaro, A. (2002).[1] Mechanism of the electrochemical reduction of organic halides. Journal of Electroanalytical Chemistry. Link

-

El-Enany, G. et al. (2010).[1][2] Electrochemical behavior of some 4,6-diaryl-2-bromo-3-cyanopyridines. Journal of the Brazilian Chemical Society. Link[1]

-

Frontiers in Chemistry. (2019). Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 Complexes.[1][2][3] Frontiers. Link

-

Costentin, C., & Savéant, J. M. (2004).[1] Elements of Molecular and Biomolecular Electrochemistry. Wiley-Interscience.[1][2] Link[1]

Sources

- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-3-cyanopyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]

Quantum yield determination for 2-Bromo-4,6-diphenylnicotinonitrile

An In-Depth Technical Guide to the Determination of Fluorescence Quantum Yield for 2-Bromo-4,6-diphenylnicotinonitrile